Magnesium acetylsalicylate

Description

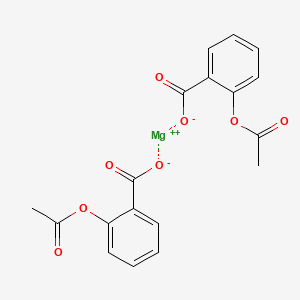

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H8O4.Mg/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLKLJDYAHZCFW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14MgO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157290 | |

| Record name | Magnesium acetylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-49-0 | |

| Record name | Magnesium acetylsalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium acetylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium o-acetylsalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPIRIN MAGNESIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4995924SMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Synthesis Pathways of Magnesium Acetylsalicylate

Historical Context and Evolution of Acetylsalicylic Acid Synthesis

The journey to synthesizing acetylsalicylic acid (ASA), commonly known as aspirin (B1665792), began with the medicinal use of plants rich in salicylates. For millennia, extracts from the bark of the willow (Salix) and myrtle (Myrtus) trees were used to treat fever and pain. chempap.org The active component in willow bark, salicin (B1681394), was first isolated in a relatively pure crystalline form by Johann Buchner in 1828. This was followed by the synthesis of salicylic (B10762653) acid itself by Hermann Kolbe in 1859. drugs.com

The first synthesis of acetylsalicylic acid was achieved by French chemist Frédéric Gerhardt in 1853 by reacting sodium salicylate (B1505791) with acetyl chloride. google.com However, this method did not gain significant traction. The pivotal moment in the history of ASA synthesis occurred in 1897 when Felix Hoffmann, a chemist at the German company Bayer, developed a commercially viable and purer method. chempap.orggoogle.com Hoffmann's process involved the acetylation of salicylic acid using acetic anhydride, a method that forms the basis of modern industrial production. google.comwikipedia.org This breakthrough led to the global introduction of "Aspirin" in 1899, marking a new era in pharmaceuticals. The synthesis is classified as an esterification reaction where the hydroxyl group of salicylic acid is converted to an ester group. wikipedia.org

Key Milestones in Acetylsalicylic Acid Synthesis

| Year | Event | Key Figure/Entity | Significance |

| 1828 | Isolation of salicin from willow bark. | Johann Buchner | Identified the active compound in a traditional remedy. |

| 1853 | First synthesis of acetylsalicylic acid. google.com | Frédéric Gerhardt | Demonstrated the chemical possibility of creating ASA. |

| 1859 | Chemical description and synthesis of salicylic acid. drugs.com | Hermann Kolbe | Provided the key precursor for later ASA synthesis. |

| 1897 | Development of a commercially viable synthesis method. chempap.orggoogle.com | Felix Hoffmann (Bayer) | Enabled the mass production of pure acetylsalicylic acid. |

| 1899 | Market introduction of "Aspirin". | Bayer | Revolutionized pain, fever, and inflammation treatment. |

**1.2. Contemporary Synthetic Routes for Magnesium Acetylsalicylate Formation

The synthesis of this compound involves the reaction of acetylsalicylic acid with a suitable magnesium-containing compound. The primary approaches can be categorized as direct synthesis via acid-base neutralization and more complex salt formation or coordination strategies.

Direct synthesis typically involves an acid-base reaction between acetylsalicylic acid, which is a weak acid, and a basic magnesium salt.

One common method involves the reaction of acetylsalicylic acid with magnesium carbonate. In an aqueous medium, finely ground acetylsalicylic acid is suspended in water, and magnesium carbonate is added in portions. The reaction proceeds with the evolution of carbon dioxide gas, indicating the progress of the neutralization reaction. google.com The resulting product is an aqueous solution of this compound.

Another direct approach utilizes magnesium hydroxide (B78521). In this method, acetylsalicylic acid is dissolved in a suitable solvent like ethanol (B145695), and magnesium hydroxide is gradually added. chempap.org The reaction yields a this compound complex, which can be crystallized from the solution. The general reaction is as follows:

2 C₉H₈O₄ (Acetylsalicylic Acid) + Mg(OH)₂ (Magnesium Hydroxide) → Mg(C₉H₇O₄)₂ (this compound) + 2 H₂O

More intricate strategies for forming this compound involve complexation or precipitation techniques, often aimed at improving stability or creating specific formulations.

A notable example is the formation of a this compound-urea complex. This is achieved by the simultaneous reaction of acetylsalicylic acid and magnesium carbonate in the presence of urea (B33335). google.com The process starts with a solution of urea in water, to which aspirin is added to form a suspension. Subsequently, basic magnesium carbonate is gradually introduced. The reaction is considered complete when the release of carbon dioxide ceases, yielding a concentrated solution of the this compound-urea complex. google.com This complex has the formula C₁₉H₁₈O₉N₂Mg. google.com

Another strategy focuses on producing a stable, solid form of this compound by precipitation. A process has been patented where a concentrated aqueous solution of this compound is first prepared. To this solution, a small amount of light magnesium carbonate is added. The final product is then precipitated by the addition of a large excess of solid hydrated magnesium chloride. google.com The resulting heavy precipitate of this compound is then filtered and dried. google.com This method is designed to produce a stable product by co-precipitating it with minor amounts of magnesium chloride and magnesium carbonate. google.com

Comparison of Synthetic Strategies

| Strategy | Magnesium Source | Solvent | Key Feature |

| Direct Synthesis | Magnesium Carbonate google.com | Water | Acid-base neutralization with CO₂ evolution. |

| Direct Synthesis | Magnesium Hydroxide chempap.org | Ethanol | Formation of a complex that can be crystallized. |

| Complexation | Magnesium Carbonate & Urea google.com | Water | Simultaneous formation of a this compound-urea complex. |

| Precipitation | Magnesium Chloride google.com | Water | Precipitation from a concentrated solution to enhance stability. |

Mechanistic Investigations of Synthesis Reactions

The fundamental reaction mechanism in the direct synthesis of this compound is an acid-base neutralization. Acetylsalicylic acid (pKa ≈ 3.5) acts as a proton donor, while magnesium carbonate or magnesium hydroxide acts as a proton acceptor (base).

In the reaction with magnesium hydroxide, the hydroxide ions (OH⁻) accept protons (H⁺) from the carboxylic acid group of two acetylsalicylic acid molecules to form water. The resulting acetylsalicylate anions (C₉H₇O₄⁻) then form an ionic bond with the magnesium cation (Mg²⁺).

When magnesium carbonate (MgCO₃) is used, the carbonate anion (CO₃²⁻) reacts with the protons from acetylsalicylic acid. This reaction forms the unstable carbonic acid (H₂CO₃), which readily decomposes into water and carbon dioxide gas, driving the reaction to completion.

The formation of the this compound-urea complex is more intricate. The patent literature suggests that the salification of acetylsalicylic acid with magnesium carbonate occurs in the presence of urea, leading to the simultaneous formation of the complex as the magnesium salt is formed. google.com In such complexes, it is likely that the urea molecules are incorporated into the coordination sphere of the magnesium ion or are involved in hydrogen bonding with the acetylsalicylate molecules, which can influence the compound's stability.

The coordination chemistry of the salicylate ligand with magnesium is a key aspect. In related compounds like magnesium salicylate, the salicylate anion acts as a bidentate ligand, coordinating with the magnesium ion through both the carboxylate oxygen and the phenolate (B1203915) oxygen. laboratorynotes.com It is highly probable that a similar bidentate coordination exists in this compound, where the magnesium ion is chelated by the carboxylate group of the acetylsalicylate anion.

Impurity Formation during Synthesis and Purification

The primary challenge in the synthesis and storage of this compound is its susceptibility to hydrolysis. The ester linkage in the acetylsalicylate molecule is prone to cleavage, especially in the presence of moisture, yielding salicylic acid and acetic acid. wikipedia.org This degradation is a significant concern as the presence of free salicylic acid can affect the product's properties and efficacy.

Several factors are known to promote this decomposition reaction:

Moisture: The presence of water is the primary driver of hydrolysis. wikipedia.org

Temperature: High temperatures accelerate the rate of hydrolysis. oup.comhitachi-hightech.com

pH: The reaction is promoted in alkaline solutions. oup.comhitachi-hightech.com

Presence of Magnesium Salts: It has been reported that the decomposition of aspirin is even promoted in the presence of magnesium salts, which makes the synthesis of a stable product particularly challenging. oup.comhitachi-hightech.com

The hydrolysis reaction can be represented as: Mg(C₉H₇O₄)₂ + 2 H₂O → Mg(C₇H₅O₃)₂ (Magnesium Salicylate) + 2 CH₃COOH (Acetic Acid)

Other potential impurities can arise from the starting materials or side reactions during synthesis. These can include unreacted salicylic acid, salsalate (B1681409) (salicylsalicylic acid), and acetylsalicylsalicylic acid. oup.com

To mitigate impurity formation and purify the final product, several techniques are employed.

Control of Reaction Conditions: Conducting the synthesis at controlled temperatures (e.g., 10-15°C) and minimizing exposure to moisture are crucial. google.com

Use of Stabilizers: One patented method intentionally incorporates a small amount of magnesium chloride into the final product, which is claimed to retard hydrolysis. google.com

Recrystallization: This is a common purification technique for solid organic compounds. For related compounds, recrystallization from an ethanol-water mixture has been described to reduce impurities. savemyexams.com

Washing: The filtered product is often washed with cold solvents to remove soluble impurities. google.com

Drying: The final product is typically dried under vacuum or at a controlled, low temperature (e.g., 45-50°C) to remove residual water and solvent, which could otherwise promote degradation. google.com

Analytical methods such as High-Performance Liquid Chromatography (HPLC) are essential for the quantitative estimation of impurities like salicylic acid in the final product. oup.comresearchgate.net

Advanced Analytical Chemistry Techniques for the Characterization and Quantification of Magnesium Acetylsalicylate

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are instrumental in determining the chemical structure and concentration of magnesium acetylsalicylate. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate a unique spectral fingerprint.

Ultraviolet-Visible Spectrophotometry: Development and Validation for this compound and its Related Substances

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely utilized technique for the quantitative analysis of this compound. The method is based on the principle that the acetylsalicylate and salicylate (B1505791) moieties absorb light in the UV region of the electromagnetic spectrum. The development and validation of a UV-Vis spectrophotometric method are critical to ensure its accuracy, precision, and reliability for routine quality control.

The development of a suitable method involves the selection of an appropriate solvent in which the compound is stable and soluble. For acetylsalicylic acid and its derivatives, solvents such as 0.1 N HCl, methanol (B129727), and anhydrous alcohol have been used. academicjournals.orgijpsonline.com The wavelength of maximum absorbance (λmax) for the analyte is then determined to ensure maximum sensitivity. For aspirin (B1665792), the λmax is often observed around 230 nm, 232 nm, or 275 nm, depending on the solvent and the presence of other substances. oaji.netijpsonline.com For its primary degradation product, salicylic (B10762653) acid, a distinct λmax is observed at a higher wavelength, typically around 304 nm. ijpsonline.com This difference in absorption maxima allows for the simultaneous determination of both compounds.

Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines and typically includes the evaluation of parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijpsonline.comnih.gov Linearity is established by analyzing a series of standard solutions of known concentrations and plotting the absorbance against the concentration. The resulting calibration curve should exhibit a high correlation coefficient (R² > 0.99). oaji.net

| Parameter | Aspirin | Salicylic Acid | Reference |

| Linearity Range | 30 - 70 µg/ml | 0 - 40 µg/ml | ijpsonline.com |

| 12 - 32 µg/mL | - | nirmauni.ac.in | |

| 4 - 20 µg/mL | - | oaji.net | |

| λmax | 275 nm | 304 nm | ijpsonline.com |

| 234 nm | 266 nm | nirmauni.ac.in | |

| 222 nm | - | oaji.net | |

| LOD | 1.5 µg/ml | 1.8 µg/ml | ijpsonline.com |

| 0.16 µg/mL | 0.04 µg/mL | nirmauni.ac.in | |

| 0.298 µg/mL | - | oaji.net | |

| LOQ | - | - | |

| 0.48 µg/mL | 0.13 µg/mL | nirmauni.ac.in | |

| 0.903 µg/mL | - | oaji.net | |

| Recovery | 98.00 – 102.38 % | 98.41 – 100.81 % | nirmauni.ac.in |

| 95-105% | - | oaji.net |

This table presents a summary of validation parameters for the UV-Visible spectrophotometric analysis of aspirin and salicylic acid from various studies.

Infrared Spectroscopy in this compound and its Complexes

Infrared (IR) spectroscopy is a powerful technique for the structural elucidation of this compound by identifying its functional groups. The interaction of infrared radiation with the molecule causes vibrations of the chemical bonds, and the absorption of this radiation at specific frequencies corresponds to these vibrations. The resulting IR spectrum provides a unique fingerprint of the molecule.

In the IR spectrum of acetylsalicylic acid, characteristic absorption bands are observed for the carboxylic acid O-H stretch (a broad band in the 2500-3000 cm⁻¹ region), the ester C=O stretch (typically around 1750 cm⁻¹), and the carboxylic acid C=O stretch (around 1680 cm⁻¹). thermofisher.com When acetylsalicylic acid forms a complex with magnesium, shifts in the positions of these absorption bands can be observed. The coordination of the magnesium ion with the carboxylate group of the acetylsalicylate ligand leads to a change in the vibrational frequency of the C=O bond. researchgate.net Specifically, the band corresponding to the carboxylate group is expected to shift, providing evidence of the metal-ligand interaction. The Mg-O stretching vibration can also be observed at lower frequencies, typically in the fingerprint region of the spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solid-State and Solution Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of this compound in both solution and the solid state. This technique provides information about the chemical environment of atomic nuclei, such as ¹H and ¹³C.

In solution-state NMR, the spectrum of acetylsalicylic acid will show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the acidic proton of the carboxylic acid. thermofisher.com Upon formation of the magnesium salt, changes in the chemical shifts of the protons near the coordination site, particularly the carboxylic acid proton (which will be absent) and the adjacent aromatic protons, can be expected.

Solid-state NMR (ssNMR) is particularly valuable for characterizing the solid form of this compound, including its crystalline structure and the presence of different polymorphic forms. springernature.com ssNMR can provide detailed information about the local environment of atoms within the crystal lattice. nih.gov

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical aspect of pharmaceutical development as different polymorphs can exhibit different physical properties. Solid-state NMR spectroscopy is a powerful, non-destructive technique for differentiating between polymorphic forms. jeol.com Unlike solution-state NMR, where the crystal structure is lost upon dissolution, ssNMR provides a spectral fingerprint of the solid form. jeol.com

Different polymorphs of a compound will have distinct arrangements of molecules in the crystal lattice, leading to different local chemical environments for the nuclei. These differences are reflected in the ssNMR spectrum as variations in chemical shifts and other NMR parameters. nih.govfsu.edu For instance, ¹³C cross-polarization magic angle spinning (CP/MAS) NMR spectra can reveal multiple peaks for a single carbon atom if it exists in different crystallographic environments within the unit cell or in a mixture of polymorphs. nih.gov The use of advanced techniques like ³⁵Cl ssNMR has also been shown to be effective in fingerprinting different solid forms of hydrochloride salts of active pharmaceutical ingredients. rsc.org

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating this compound from its impurities and degradation products, allowing for their individual quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound and Degradants

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quality control of this compound and its formulations. It offers high resolution, sensitivity, and specificity for the separation and quantification of the active ingredient and its related substances, including the primary degradant, salicylic acid.

The development of a stability-indicating HPLC method involves optimizing the chromatographic conditions to achieve a good separation between the parent drug and its degradation products. This typically involves selecting a suitable stationary phase (e.g., a C18 column), a mobile phase (often a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile), a flow rate, and a detection wavelength. For acetylsalicylic acid and its related compounds, UV detection is commonly employed at wavelengths such as 230 nm or 237 nm. nih.gov

Method validation is performed according to ICH guidelines to ensure the method is suitable for its intended purpose. nih.gov This includes demonstrating specificity, linearity, range, accuracy, precision, LOD, and LOQ. Forced degradation studies are also conducted to demonstrate the stability-indicating nature of the method. In these studies, the drug is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. ijprajournal.com The HPLC method must be able to separate the intact drug from all the degradation products formed under these conditions. nih.govoup.com

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Xorabax XBD C18 (150 × 4.6 mm, 5 µm) | Waters Symmetry C18 (4.6 × 250 mm, 5 μm) | C-18 column (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate buffer (pH 3.0): Methanol (80:20 v/v) | Orthophosphoric acid: Acetonitrile (B52724): Water (2:400:600 V/V/V) | Water (pH 3.0 with 0.1% orthophosphoric acid): Acetonitrile (45:55) |

| Flow Rate | 1 ml/min | 1.0 ml min⁻¹ | 1 ml per minute |

| Detection Wavelength | 230 nm | 237 nm | 237 nm |

| Retention Time (Aspirin) | 4.6 min | Not Specified | 4.01 minutes |

| Linearity Range (Salicylic Acid) | 5-30 µg/ml | 0.005–0.40% of ASA content | - |

| LOD (Salicylic Acid) | - | - | 0.41 µg/ml |

| LOQ (Salicylic Acid) | - | - | 1.25 µg/ml |

| Recovery | 97-99% | - | 99.9% (for Aspirin) |

| Reference | nih.gov | rjptonline.org |

This table provides a summary of HPLC method parameters and validation data from different studies for the analysis of acetylsalicylic acid and its impurities.

Gas Chromatography (GC) Applications in Volatile Impurity Analysis

Gas chromatography, particularly headspace GC, is a pivotal technique for the detection and quantification of residual volatile impurities in pharmaceutical substances like this compound. These impurities can originate from the synthesis process, purification steps, or degradation and are critical to control due to their potential toxicity.

Research Findings: Headspace gas chromatography coupled with a flame ionization detector (GC-FID) is a standard method for the analysis of residual solvents. The principle involves heating the sample in a sealed vial to partition volatile components into the headspace gas, which is then injected into the GC system. This technique minimizes matrix effects and prevents contamination of the GC system with non-volatile sample components. For salicylates, common residual solvents from synthesis might include toluene, hexane, and various alcohols. The analytical method would be validated for specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) for a predefined set of potential volatile impurities.

Table 1: Representative GC-FID Parameters for Volatile Impurity Analysis

| Parameter | Value |

| Column | 30 m x 0.53 mm ID, 0.25 µm film thickness (e.g., DB-624) |

| Carrier Gas | Nitrogen or Helium |

| Injector Temperature | 230 °C |

| Detector Temperature | 250 °C |

| Oven Temperature Program | Initial 40 °C for 5 min, ramp at 10 °C/min to 200 °C, hold for 5 min |

| Split Ratio | 1:15 |

| Headspace Sampler Oven Temperature | 80-105 °C |

Supercritical Fluid Chromatography (SFC) for Mixture Separations

Supercritical fluid chromatography (SFC) has emerged as a powerful "green" alternative to traditional high-performance liquid chromatography (HPLC) for the separation and purification of pharmaceutical compounds. twistingmemoirs.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a small amount of an organic modifier like methanol. twistingmemoirs.comamericanpharmaceuticalreview.comchromatographytoday.com This technique offers advantages such as faster analysis times, reduced organic solvent consumption, and lower operating temperatures, which is beneficial for thermally labile compounds. twistingmemoirs.comnews-medical.net

Research Findings: SFC is particularly well-suited for the separation of complex mixtures and for the purification of active pharmaceutical ingredients (APIs). chromatographytoday.comresearchgate.net In the context of this compound, SFC can be employed for purity testing, separating the main compound from related substances, including salicylic acid (a potential degradation product) and other synthesis-related impurities. researchgate.netnih.gov The technique's unique selectivity, which can be tuned by altering pressure, temperature, and modifier concentration, allows for efficient separation of compounds that may be challenging to resolve by HPLC. nih.gov The use of SFC aligns with green chemistry principles by significantly reducing the generation of hazardous waste. americanpharmaceuticalreview.com

Table 2: Illustrative SFC Method Parameters for this compound Purity Analysis

| Parameter | Condition |

| Column | Chiral or achiral stationary phase (e.g., 2-Ethylpyridine) |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B (Modifier) | Methanol with 20 mM Ammonium acetate (B1210297) |

| Gradient | Isocratic or gradient elution |

| Column Temperature | 40 °C |

| Back Pressure | 15 MPa |

| Detection | UV at 230 nm |

Capillary Electrophoresis Techniques for Purity Assessment

Capillary electrophoresis (CE) is a high-resolution separation technique that offers a different selectivity compared to chromatographic methods, making it an excellent orthogonal technique for purity assessment. nih.goveuropeanpharmaceuticalreview.comnih.gov CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. europeanpharmaceuticalreview.com

Research Findings: Capillary Zone Electrophoresis (CZE) is a widely used mode of CE for the analysis of small molecules. europeanpharmaceuticalreview.com For this compound, CZE can be employed to separate acetylsalicylate and salicylate anions, as well as other charged impurities. researchgate.net The method is characterized by its high efficiency, short analysis times, and minimal sample and reagent consumption. Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants to form micelles, can be used to separate both charged and neutral impurities. The separation of acetylsalicylic acid and its primary impurity, salicylic acid, has been successfully demonstrated using CE. researchgate.netacs.org

Table 3: Example of a CZE Method for the Purity Assessment of Acetylsalicylate

| Parameter | Condition |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 12.5 mM Sodium tetraborate, 15 mM Boric acid (pH 9.0) |

| Applied Voltage | +15 kV |

| Detection | UV at 208 nm |

| Injection | Hydrodynamic injection |

Electrochemical and Other Quantitative Analytical Approaches

Potentiometric Methods (e.g., Ion-Selective Electrodes)

Potentiometric methods, particularly those employing ion-selective electrodes (ISEs), offer a simple, rapid, and cost-effective approach for the quantitative analysis of specific ions in a sample. medmedchem.comnih.gov These sensors measure the potential difference between a sensing electrode and a reference electrode, which is related to the activity of the target ion in the solution. medmedchem.com

Research Findings: For the analysis of this compound, two types of ISEs are relevant: a magnesium-selective electrode and a salicylate-selective electrode. Magnesium ISEs have been developed and utilized for the determination of magnesium in pharmaceutical formulations. electrochemsci.orgrsc.org These electrodes often incorporate a specific ionophore in a PVC membrane that selectively binds to Mg²⁺ ions. agscientific.com Similarly, salicylate-selective electrodes can be fabricated to determine the concentration of the acetylsalicylate anion, typically after hydrolysis to salicylate. The performance of these electrodes is characterized by their linear range, slope (ideally Nernstian), limit of detection, and selectivity over other ions. rsc.org

Table 4: Typical Performance Characteristics of a Magnesium Ion-Selective Electrode

| Parameter | Value |

| Linear Range | 1.41 × 10⁻⁵ to 1 × 10⁻² mol L⁻¹ rsc.org |

| Nernstian Slope | ~29.93 mV/decade rsc.org |

| Limit of Detection | 4.13 × 10⁻⁶ mol L⁻¹ rsc.org |

| Response Time | 8-10 seconds rsc.org |

| Optimal pH Range | 5-8 rsc.org |

Titrimetric Analysis for Assay Determination (e.g., Acid-Base Titration)

Titrimetric analysis remains a fundamental and reliable method for the assay of pharmaceutical substances. For this compound, a two-part titration is typically employed: an acid-base titration for the acetylsalicylate component and a complexometric titration for the magnesium component.

Research Findings: Acid-Base Titration for Acetylsalicylate: The acetylsalicylate content can be determined by a back-titration method. A known excess of a standardized sodium hydroxide (B78521) solution is added to the sample. This not only neutralizes the acidic proton of the acetylsalicylic acid but also saponifies the ester linkage, consuming a second equivalent of the base. The excess, unreacted sodium hydroxide is then titrated with a standardized solution of hydrochloric acid using a suitable indicator like phenolphthalein.

Complexometric Titration for Magnesium: The magnesium content is commonly determined by complexometric titration with ethylenediaminetetraacetic acid (EDTA). firsthope.co.intruman.edu The titration is performed in a buffered solution at approximately pH 10 to ensure the quantitative formation of the stable magnesium-EDTA complex. truman.edunih.govtitrations.info Eriochrome Black T is a common indicator for this titration, which changes color from wine-red (in the presence of free Mg²⁺) to blue at the endpoint when all the magnesium has been complexed by EDTA. truman.edutitrations.info

Green Chemistry Principles and Method Validation in Analytical Procedures for this compound

The application of green chemistry principles to analytical methods is of increasing importance in the pharmaceutical industry to minimize environmental impact and enhance safety. nih.govabcr-mefmo.org This involves reducing the use of hazardous solvents, minimizing waste, and improving energy efficiency.

Green Chemistry Approaches:

Solvent Reduction: Techniques like SFC and CE are inherently greener than traditional HPLC due to their significantly lower consumption of organic solvents. twistingmemoirs.comresearchgate.net

Safer Reagents: Exploring the use of less hazardous solvents and reagents in all analytical procedures. For example, in the synthesis of acetylsalicylic acid, phosphoric acid can be a safer alternative to sulfuric acid. abcr-mefmo.org

Miniaturization: CE and microfluidic devices reduce the scale of analysis, thereby decreasing sample and reagent consumption.

Method Validation: All analytical methods used for the quality control of this compound must be rigorously validated according to guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R2). ich.orgeuropa.eueuropa.eu Validation ensures that the analytical procedure is suitable for its intended purpose.

Key Validation Parameters:

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. europa.eu

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. europeanpharmaceuticalreview.com

By employing these advanced and validated analytical techniques, the quality and consistency of this compound can be assured, meeting the stringent requirements of the pharmaceutical industry.

Chemical Stability and Degradation Kinetics of Magnesium Acetylsalicylate

Hydrolytic Degradation Pathways and Mechanisms

The principal mechanism of degradation for magnesium acetylsalicylate is the hydrolysis of the ester bond in the acetylsalicylate anion. This reaction results in the cleavage of the molecule into two primary degradation products: salicylic (B10762653) acid and acetic acid. This process can be catalyzed by hydronium ions (H₃O⁺), hydroxide (B78521) ions (HO⁻), and water molecules. The presence of magnesium salts has been reported to promote this decomposition reaction.

The rate of hydrolysis of the acetylsalicylate anion is highly dependent on the pH of the solution. The reaction is subject to both specific acid and specific base catalysis, meaning the rate is accelerated at both low and high pH values. Studies on acetylsalicylic acid demonstrate that the degradation is significantly faster in alkaline environments compared to acidic or neutral conditions.

The presence of alkaline moieties, such as those found in magnesium-containing antacids, has been shown to increase the rate of aspirin (B1665792) decomposition. This is attributed to the creation of an alkaline micro-environmental pH which catalytically enhances hydrolysis. The hydrolysis proceeds rapidly in solutions containing alkali metal hydroxides, carbonates, or phosphates. The pH-rate profile for acetylsalicylic acid hydrolysis typically shows a U-shaped curve, with the minimum rate of hydrolysis occurring in the acidic pH range. As the pH becomes more alkaline, the rate of hydroxide-ion-catalyzed hydrolysis becomes dominant, leading to a sharp increase in the degradation rate.

Table 1: Effect of pH on the Formation of Salicylic Acid from Acetylsalicylic Acid Hydrolysis at 60°C

This table illustrates the trend of increased degradation at higher pH values. Data is conceptual and based on findings from multiple sources.

| pH | Relative Concentration of Salicylic Acid Formed |

| 2.0 | Low |

| 4.0 | Moderate |

| 6.0 | Moderate-High |

| 8.0 | High |

| 10.0 | Very High |

Hydrolytic degradation of this compound yields salicylic acid and acetic acid in equimolar amounts. The progress of the degradation reaction is typically monitored by quantifying the amount of salicylic acid formed over time. Various analytical techniques, such as spectrophotometry and high-performance liquid chromatography (HPLC), are employed for this purpose. In spectrophotometric methods, salicylic acid can be complexed with an iron (III) chloride reagent to produce a colored complex, allowing for its quantification.

In solid-state stability studies involving acetylsalicylic acid and magnesium stearate (B1226849), other degradation products such as salicylsalicylic acid and acetylsalicylsalicylic acid have also been identified, indicating more complex degradation pathways under certain conditions.

Impact of Environmental Stressors on Compound Stability

Environmental factors, including temperature, moisture, and light, play a crucial role in the stability of this compound. These stressors can significantly accelerate the rate of hydrolytic degradation.

The degradation of acetylsalicylate is highly sensitive to temperature. An increase in temperature provides the necessary activation energy for the hydrolysis reaction, leading to a faster rate of decomposition. The relationship between the degradation rate constant (k) and temperature (T) generally follows the Arrhenius equation.

Studies on acetylsalicylic acid have determined the activation energy (Ea) for its hydrolysis, quantifying the temperature dependence. For instance, non-isothermal experiments have yielded an activation energy of approximately 93.5 kJ/mol. Accelerated stability testing, where the compound is subjected to elevated temperatures, is commonly used to predict its shelf-life at normal storage conditions. For example, a study on aspirin-magaldrate tablets showed a significantly reduced shelf-life at higher temperatures, with the degradation kinetics fitting a first-order model.

Table 2: Kinetic Parameters for Acetylsalicylic Acid Degradation Under Thermal Stress

This table presents kinetic data derived from studies on acetylsalicylic acid, which is indicative of the behavior of the acetylsalicylate moiety. Data is compiled from research findings.

| Parameter | Value |

| Pre-exponential Factor (A) | (1.71 ± 0.35) x 10¹² h⁻¹ |

| Activation Energy (Ea) | (94.9 ± 0.7) kJ·mol⁻¹ |

| Model | Arrhenius Equation: k = A * exp(-Ea/RT) |

Acetylsalicylic acid is known to be susceptible to hydrolysis in the presence of moisture. This compound is expected to share this sensitivity. The presence of water molecules facilitates the hydrolytic cleavage of the ester bond. The rate of degradation is therefore significantly influenced by the relative humidity (RH) of the storage environment.

Studies on acetylsalicylic acid powder blends have shown a first-order linear response of the degradation rate constant to humidity. The presence of hygroscopic excipients can further exacerbate moisture-related degradation by adsorbing water and making it available for the hydrolysis reaction. The combined effect of temperature and humidity on the degradation rate constant (k) can be described by a modified Arrhenius equation that incorporates a term for relative humidity (Hr): k = A · exp(mHr) · exp(-(Ea/RT)). This model underscores the synergistic effect of heat and moisture on the degradation of the compound.

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of acetylsalicylate. Photodegradation can occur through several mechanisms, including hydrolysis, decarboxylation, and radical reactions. Studies on aqueous solutions of acetylsalicylic acid have demonstrated that exposure to UV light leads to photodegradation, which can be monitored by changes in photoluminescence spectra.

The photodegradation process can lead to the formation of salicylic acid and other intermediate compounds. In some cases, these photolytic degradation products can be more complex than those formed through simple hydrolysis. The presence of photocatalysts, such as titanium dioxide (TiO₂), can significantly accelerate the photodegradation of acetylsalicylic acid under solar or UV light.

Kinetic Modeling of Degradation Processes

The prediction of the chemical stability and shelf-life of pharmaceutical compounds is a critical aspect of drug development. For this compound, kinetic modeling of its degradation processes allows for a quantitative understanding of how factors like temperature, humidity, and formulation components influence its stability over time.

Application of Accelerated Stability Assessment Programs (ASAP) and Modified Arrhenius Equation for Prediction

To expedite the evaluation of chemical stability, the pharmaceutical industry has increasingly adopted methodologies like the Accelerated Stability Assessment Program (ASAP). ASAP is a protocol used to determine the shelf-life of drugs in solid dosage forms more rapidly and accurately than traditional methods. It is utilized for various purposes, including defining critical degradation products, selecting appropriate packaging, and understanding the stability impact of changes to the active pharmaceutical ingredient (API) or drug product. A typical ASAP study involves subjecting the compound to 5-8 storage conditions with temperatures ranging from 50-80°C and relative humidity from 10–75%.

The core of the ASAP methodology relies on two innovative concepts: isoconversion and a humidity-corrected Arrhenius equation. The isoconversion approach fixes the amount of degradation to a specific limit (the "edge of failure") and determines the time it takes to reach this limit under various accelerated conditions. This contrasts with conventional studies where time is fixed and the amount of degradation is the variable outcome.

The data generated from these accelerated conditions are then modeled using a modified, humidity-corrected Arrhenius equation. The standard Arrhenius equation relates the rate of a chemical reaction to temperature, but for solid-state degradation, humidity is also a critical factor. The modified equation explicitly incorporates the effect of relative humidity (RH) on reaction rates.

In a study evaluating the stability of acetylsalicylic acid in powder blends—a model system for understanding this compound's stability—a polynomial model was developed based on the modified Arrhenius equation. This model incorporated temperature, humidity, and the content of magnesium stearate as independent variables. The analysis revealed that temperature, humidity, and magnesium stearate content all showed a first-order linear response to the natural logarithm of the reaction rate constant. The resulting model demonstrated a strong fit with the experimental data, achieving a coefficient of determination (R²) of 0.9567. This high R² value indicates that the model can accurately predict degradation rates. Long-term stability studies conducted over six months at 25 °C and 60% relative humidity showed good agreement between the measured degradation and the values predicted by the model.

The parameters calculated for the modified Arrhenius equation in this model system were:

Activation Energy (Ea): 54.4 kcal·mol⁻¹

Humidity Sensitivity Constant (B): 0.0227

Magnesium Stearate Sensitivity Constant (C): 0.4465

| Parameter | Value | Significance |

|---|---|---|

| Activation Energy (Ea) | 54.4 kcal·mol⁻¹ | Indicates the sensitivity of the degradation rate to changes in temperature. |

| Humidity Sensitivity Constant (B) | 0.0227 | Quantifies the impact of relative humidity on the degradation rate. |

| Magnesium Stearate Sensitivity Constant (C) | 0.4465 | Quantifies the impact of magnesium stearate concentration on the degradation rate. |

The successful application of this model demonstrates that ASAP, combined with a modified Arrhenius equation, can significantly shorten the duration of formulation design and stability studies, thereby saving time and costs in drug development.

Excipient Compatibility and Its Influence on this compound Chemical Stability

Effects of Magnesium Stearate Content on Acetylsalicylic Acid Degradation

Magnesium stearate is a common lubricant used in tablet manufacturing. However, it has been identified as an incompatible excipient for acetylsalicylic acid, the core component of this compound. Studies show that magnesium stearate can induce and accelerate the degradation of acetylsalicylic acid. When mixtures of aspirin and magnesium stearate were stored at 60°C and 75% relative humidity, decomposition products such as salicylsalicylic acid and acetylsalicylsalicylic acid were identified.

The concentration of magnesium stearate has a direct impact on the rate of degradation. An accelerated degradation study was performed on granules containing acetylsalicylic acid mixed with increasing concentrations of magnesium stearate. The samples were heated at 70°C for two hours, and the remaining drug content was evaluated. The results showed a non-linear pattern of degradation as the excipient concentration increased.

| Sample Type | Description | Assay (% Remaining Drug Content) |

|---|---|---|

| Untreated | Control sample before heating | 100% (equivalent to 168mg) |

| T1 | Granules with a low concentration of magnesium stearate | 77.11% |

| T2 | Granules with an intermediate concentration of magnesium stearate | 96.7% |

| T3 | Granules with a higher concentration of magnesium stearate | 58.02% |

| T4 | Granules with the highest concentration of magnesium stearate | 53.80% |

These findings confirm that magnesium stearate is an incompatible excipient that can compromise the stability of the acetylsalicylate molecule.

Role of Micro-environmental pH within Solid-State Formulations

The stability of many drug compounds is dependent on pH, even within a solid dosage form. The concept of micro-environmental pH refers to the localized pH at the surface of drug and excipient particles, which can significantly influence degradation kinetics. For compounds that exhibit pH-dependent stability in solution, the micro-environmental pH of the solid formulation is a critical factor.

Magnesium stearate is known to be a basic excipient. Its presence in a formulation can increase the micro-environmental pH, which in turn catalytically accelerates the hydrolysis of the ester group in acetylsalicylic acid. The degradation rates of acetylsalicylic acid are dependent on the magnesium stearate content precisely because the excipient's micro-environmental pH has a catalytic effect. The stability of aspirin is known to be optimal in acidic conditions (around pH 3), and it degrades significantly in neutral to alkaline environments where hydrolysis is catalyzed. Therefore, the basic nature of magnesium-containing excipients creates an unfavorable micro-environment for the acetylsalicylate moiety.

Modulating the micro-environmental pH through the judicial use of pH-modifying excipients can be an effective strategy to maximize the stability of solid dosage forms. For an acid-labile compound like acetylsalicylic acid, the inclusion of acidic agents in a tablet formulation has been reported to improve stability. This highlights the importance of carefully selecting excipients to ensure they provide an optimal and stable micro-environmental pH for the active compound.

Computational Chemistry and Theoretical Investigations of Magnesium Acetylsalicylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic properties.

Density Functional Theory (DFT) Applications to Molecular Properties and Interactions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is based on the principle that the energy of the system is a functional of the electron density. DFT is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties.

While specific DFT studies focused exclusively on magnesium acetylsalicylate are not extensively documented in publicly available literature, the methodology can be applied to predict its key characteristics. DFT calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. This would reveal precise bond lengths, bond angles, and dihedral angles between the magnesium ion and the two acetylsalicylate ligands.

Table 1: Predicted Energetic Properties of Acetylsalicylic Acid via DFT (Data extrapolated from studies on the parent compound to illustrate DFT application)

| Property | Value (Hartree) |

| Total Energy | -609.037 |

Note: This data is for acetylsalicylic acid and serves as a reference for the type of output generated by DFT calculations. uobaghdad.edu.iq

HOMO-LUMO Analysis for Electronic Properties and Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govirjweb.com A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Calculated Quantum Chemical Descriptors for Acetylsalicylic Acid (Data from the parent compound illustrating parameters derived from HOMO-LUMO analysis)

| Descriptor | Symbol | Value (eV) |

| HOMO Energy | E_HOMO | -0.265 |

| LUMO Energy | E_LUMO | -0.068 |

| Energy Gap | ΔE | 0.199 |

| Electronegativity | χ | -0.166 |

| Chemical Hardness | η | 0.098 |

| Chemical Potential | µ | 0.166 |

Source: Data derived from DFT calculations on acetylsalicylic acid. uobaghdad.edu.iq

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information on the conformational flexibility and intermolecular interactions of molecules in different environments, such as in solution.

For this compound, MD simulations would be instrumental in understanding its behavior in an aqueous environment. The simulations could model the hydration shell that forms around the Mg²⁺ ion and the interactions between water molecules and the acetylsalicylate anions. This is particularly important as the degree and nature of hydration significantly impact the compound's solubility and bioavailability.

Furthermore, MD simulations can explore the conformational landscape of the acetylsalicylate ligands. While the benzene (B151609) ring is rigid, the carboxyl and acetyl groups have rotational freedom. MD can track these rotations and identify the most stable conformations in solution. These simulations can also provide insights into the dynamic interactions between the Mg²⁺ ion and the ligands, including the strength and lifetime of the coordinative bonds. By simulating larger systems, MD can also model aggregation and the initial stages of nucleation from solution, which are precursors to crystallization. Studies on related polycrystals like magnesite have used MD to investigate mechanical properties and stress-strain relationships under various conditions, demonstrating the power of this technique to probe physical behaviors at the atomic level. mdpi.com

Modeling of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal lattice, known as crystal packing, dictates many of the material's bulk properties, including its stability, solubility, and melting point. Computational modeling is a powerful tool for predicting and analyzing the crystal structure of pharmaceutical compounds.

Crystal Structure Prediction (CSP) studies on acetylsalicylic acid have shown that its conformation in the crystal differs from its lowest energy conformation in the gas phase. researchgate.net This highlights the critical role of intermolecular interactions, such as hydrogen bonding and van der Waals forces, in stabilizing the crystal lattice. For this compound, the modeling of crystal packing is more complex due to the presence of strong ionic interactions between the Mg²⁺ cation and the carboxylate anions.

Theoretical models would employ lattice energy calculations, often using force fields specifically parameterized for organic molecules and ions, to search for the most thermodynamically stable crystal structures. researchgate.net These models must accurately represent the electrostatic interactions, which are dominant in an ionic salt. The calculations would explore different coordination environments for the magnesium ion and various packing arrangements of the acetylsalicylate anions. It is also common for such salts to crystallize as hydrates, and computational models can help predict the number of water molecules in the crystal lattice and their role in stabilizing the structure through hydrogen bonding. Recent advances using machine learning potentials have improved the accuracy of predicting the polymorphic stability of related compounds like aspirin (B1665792). nih.gov

Theoretical Studies on Coordination Chemistry and Magnesium Ion Interactions

The biological and chemical properties of this compound are intrinsically linked to the coordination chemistry of the magnesium ion. Magnesium (Mg²⁺) is a hard Lewis acid and typically prefers to coordinate with hard Lewis bases, such as oxygen-containing ligands. It most commonly exhibits an octahedral coordination geometry, forming six coordinate bonds. mdpi.com

In this compound, the primary ligands are the two acetylsalicylate anions and, potentially, water molecules. The acetylsalicylate anion can coordinate to the magnesium ion in several ways, primarily through the oxygen atoms of its carboxylate group. The possible coordination modes include:

Monodentate: One carboxylate oxygen binds to the Mg²⁺ ion.

Bidentate Chelate: Both oxygen atoms of the same carboxylate group bind to the Mg²⁺ ion, forming a stable four-membered ring.

Bidentate Bridging: Each carboxylate oxygen binds to a different Mg²⁺ ion, leading to the formation of a coordination polymer.

Theoretical studies, often employing DFT, are used to determine the most stable coordination mode. nih.gov These calculations can model the electronic structure and stability of different potential geometries. For magnesium complexes with other carboxylates, it has been shown that the Mg-O bonds are predominantly ionic. nih.gov In aqueous solution or in hydrated crystals, water molecules are highly likely to complete the coordination sphere of the magnesium ion, typically resulting in a hexaaquamagnesium ion, [Mg(H₂O)₆]²⁺, with the acetylsalicylate anions residing in the outer coordination sphere. mdpi.com However, inner-sphere coordination, where the acetylsalicylate ligand directly binds to the magnesium, is also possible and theoretical calculations are essential to predict which form is more stable.

Table 3: Typical Coordination Parameters for Mg²⁺ Ion

| Parameter | Typical Value/Description |

| Coordination Number | 6 |

| Geometry | Octahedral |

| Preferred Donor Atoms | Oxygen, Nitrogen |

| Interaction Type | Primarily Ionic (Electrostatic) |

In Silico Prediction of Chemical Stability and Degradation Pathways

In silico methods are increasingly used to predict the chemical stability and potential degradation pathways of pharmaceutical compounds, offering a faster and more cost-effective alternative to long-term experimental stability studies. springernature.com These methods use knowledge-based systems and quantum chemical calculations to identify reactive sites in a molecule and predict the products of degradation under various stress conditions like hydrolysis, oxidation, and photolysis.

The primary degradation pathway for this compound is the hydrolysis of the ester group in the acetylsalicylate anion. This reaction yields salicylic (B10762653) acid and acetic acid. The presence of the magnesium ion can influence the rate of this reaction.

Computational models can be used to study the mechanism of this hydrolysis reaction in detail. Quantum chemical calculations can map the potential energy surface of the reaction, identifying the transition states and calculating the activation energy barriers. This information provides a quantitative prediction of the reaction rate. For example, studies on acetylsalicylic acid have shown that its degradation can be modeled to understand the influence of excipients, temperature, and humidity. nih.gov

Furthermore, in silico tools can predict other potential degradation pathways, such as decarboxylation or reactions involving the aromatic ring. By simulating the compound's interaction with water and other potential reactants, these models can provide a comprehensive stability profile, identifying potential degradants that may need to be monitored during pharmaceutical development and storage.

Interactions of Magnesium Acetylsalicylate with Other Chemical Entities and Materials Non Biological Contexts

Drug-Excipient Interactions in Solid-State Formulations

The stability of magnesium acetylsalicylate in solid dosage forms is significantly influenced by its interactions with pharmaceutical excipients. The acetylsalicylate moiety is particularly susceptible to degradation when formulated with certain common lubricants and binders.

Extensive research has identified a notable incompatibility between acetylsalicylic acid (ASA), the active component of this compound, and magnesium stearate (B1226849), a widely used lubricant. researchgate.netsjf.edu This interaction is a chemical incompatibility that accelerates the degradation of the active ingredient. sjf.edu Analytical techniques such as Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FT-IR) have been instrumental in characterizing this interaction. DSC thermograms of mixtures containing ASA and magnesium stearate show a significant lowering of the melting point onset compared to the individual components, which indicates a physical interaction and accelerates chemical degradation.

One proposed mechanism suggests that in the presence of magnesium stearate, the highly soluble magnesium salt of acetylsalicylate is formed. This creates a buffer layer around the particles of the active ingredient, establishing an environment that is detrimental to its chemical stability. mdpi.com Studies conducted under accelerated stability conditions (e.g., 60°C and 75% relative humidity) have identified salicylsalicylic acid and acetylsalicylsalicylic acid as key decomposition products when ASA is mixed with magnesium stearate. scribd.com The degradation process is often non-linear and is exacerbated by the presence of moisture, making it a critical consideration in processes like wet granulation.

Other excipients have also been shown to interact with the acetylsalicylate molecule. A possible chemical interaction has been identified with polyvinylpyrrolidone (B124986) K30 (PVP), and potential physical interactions have been noted with colloidal silicon dioxide and stearic acid. researchgate.netsjf.edu Conversely, excipients like starches have been shown to be compatible, with FT-IR studies indicating no significant interaction. researchgate.net

Table 1: Summary of Analytical Findings for Acetylsalicylic Acid (ASA) and Excipient Interactions

| Excipient | Analytical Technique(s) | Observed Interaction | Reference(s) |

|---|---|---|---|

| Magnesium Stearate | DSC, TGA, FT-IR, PXRD | Chemical incompatibility, lowered melting point, accelerated degradation. | researchgate.net, sjf.edu, mdpi.com |

| Polyvinylpyrrolidone (PVP) K30 | DSC, TGA, FT-IR, PXRD | Possible chemical interaction. | researchgate.net, sjf.edu |

| Colloidal Silicon Dioxide | DSC, TGA, FT-IR, PXRD | Possible physical interaction. | researchgate.net, sjf.edu |

| Stearic Acid | DSC, TGA, FT-IR, PXRD | Possible physical interaction. | researchgate.net |

| Pregelatinized Starches | FT-IR | No significant interaction observed. | researchgate.net |

Chemical Interactions with Solvents and Other Processing Reagents

This compound's stability is highly dependent on the solvent system, primarily due to the susceptibility of its ester linkage to hydrolysis. In dry air, the compound is stable, but in the presence of moisture, it gradually hydrolyzes into salicylic (B10762653) acid and acetic acid. ecacs.canih.gov This degradation pathway is a critical factor in the selection of solvents and processing methods during formulation.

The hydrolysis of acetylsalicylic acid has been shown to follow pseudo-first-order kinetics in many aqueous systems. scispace.com The rate of this degradation is significantly influenced by pH, temperature, and the solvent composition. scispace.comdergipark.org.tr While sparingly soluble in water, this compound and its parent acid are markedly more soluble in organic solvents like ethanol (B145695) and acetone. nih.govresearchgate.net However, this increased solubility does not always equate to increased stability.

Studies comparing the stability of acetylsalicylic acid in various organic solvents have shown that degradation is often more rapid in alcohols like methanol (B129727) and ethanol compared to water alone. In contrast, solvents such as acetonitrile (B52724) and 1,4-dioxane (B91453) have been identified as providing the greatest stability for the molecule. researchgate.netresearchgate.netmdpi.com The degradation in all tested organic solvents typically yields salicylic acid as the primary product and follows apparent second-order kinetics. researchgate.net

The presence of other reagents can also affect stability. For instance, aqueous solutions containing citric acid or its salts may help to slow the rate of hydrolysis. dergipark.org.tr Conversely, the compound decomposes rapidly in alkaline solutions. nih.govresearchgate.net

Table 2: Stability of Acetylsalicylic Acid (ASA) in Various Solvents at Room Temperature

| Solvent | % of Initial ASA Remaining after 12h | Relative Stability | Reference(s) |

|---|---|---|---|

| 1,4-Dioxane | > 80% | High | researchgate.net, researchgate.net |

| Acetonitrile | > 80% | High | researchgate.net, researchgate.net |

| Water | ~75% | Moderate | researchgate.net |

| Methanol | < 40% | Low | researchgate.net, mdpi.com |

| Ethanol | < 40% | Low | researchgate.net, researchgate.net |

Interactions with Co-formulated Active Pharmaceutical Ingredients (APIs)

In multi-component formulations, this compound can engage in solid-state interactions with other active pharmaceutical ingredients. These interactions are typically not covalent but involve the formation of new physical entities, such as eutectic mixtures or co-crystals, which can alter the physicochemical properties of the constituent drugs.

A notable example is the interaction between acetylsalicylic acid and pyrazinamide, an antituberculosis drug. Using techniques like differential scanning calorimetry (DSC), researchers have demonstrated that these two APIs can form a eutectic mixture. journal-jps.comnih.gov A binary phase diagram of the mixture shows a characteristic V-shape, indicating the formation of a eutectic with a melting point significantly lower than that of either individual component. nih.gov Such interactions are physical in nature, where the components are immiscible in the solid state but form a miscible liquid phase, which can lead to enhanced solubility and dissolution rates for both compounds. journal-jps.comnih.gov

Another form of solid-state interaction is co-crystallization. Studies have reported the successful synthesis of a novel co-crystal of acetylsalicylic acid with the amino acid valine. Characterization using FT-IR, DSC, and Powder X-ray Diffraction (PXRD) confirmed the formation of a new crystalline form with distinct properties from the parent compounds, including increased aqueous solubility. semanticscholar.org The formation of these multi-component solids represents a strategy to modify the physicochemical characteristics of an API without altering its chemical structure.

Material Compatibility and Surface Chemistry Studies (e.g., Corrosion Inhibition)

While acetylsalicylic acid itself is a mildly acidic compound that can be corrosive to some metals, particularly in the presence of moisture, this compound has been identified as a component in formulations designed to prevent corrosion and material degradation. google.comnih.gov

Several patents list this compound as a suitable water-soluble source of magnesium ions for use in corrosion-inhibiting systems. For example, it is cited as a component in warewashing compositions designed to reduce the corrosion of glass and metal in automatic dishwashing machines. google.com In these systems, the magnesium ions, along with other ions like aluminum, are believed to contribute to the formation of a protective layer on the material surface.

Similarly, this compound is mentioned as a potential ingredient for fouling inhibition in industrial heat processing equipment. google.comjustia.com The principle relies on using a water-soluble magnesium source to prevent the precipitation of insoluble scale, thereby maintaining material integrity and heat transfer efficiency.

The mechanism by which salicylates can inhibit corrosion often involves the adsorption of the molecule onto the metal surface. Compounds related to salicylates, such as sodium benzoate (B1203000) and salicylic aldehyde derivatives, are known to act as mixed-type or anodic inhibitors. researchgate.netmdpi.com They form a protective film that can block corrosive agents from reaching the metal, with the inhibitor's functional groups interacting with the metal oxide interface. researchgate.netnih.gov It is plausible that this compound contributes to similar protective mechanisms, providing magnesium ions that can form passive films on metal surfaces.

Q & A

Basic Research Questions

Q. What synthetic methods yield high-purity magnesium acetylsalicylate, and how is the product characterized?

- Methodological Answer: this compound is synthesized via stoichiometric reactions between magnesium salts (e.g., magnesium hydroxide) and acetylsalicylic acid under controlled pH and temperature. Post-synthesis, purity is validated using infrared spectroscopy (IR) for functional group analysis and atomic absorption spectrophotometry to quantify magnesium content. Pharmacopeial methods recommend using lanthanum chloride to mitigate interference during spectrophotometric assays .

Q. Which analytical techniques are validated for quantifying this compound in pharmaceutical formulations?

- Methodological Answer: Atomic absorption spectrophotometry (AAS) with a magnesium hollow-cathode lamp at 285.2 nm is the gold standard. The assay involves digesting tablets in hydrochloric acid, diluting with lanthanum chloride to stabilize magnesium ions, and comparing against a calibration curve . For biological matrices, mass spectrometry (LC-MS/MS) offers higher sensitivity, as referenced in LOINC standards for plasma/serum analysis .

Q. What are the primary pharmacokinetic parameters to assess when studying this compound bioavailability?

- Methodological Answer: Key parameters include volume of distribution (Vd) , clearance (CL), and half-life (t½). Use intravenous administration to avoid first-pass metabolism, collect serial plasma samples, and apply non-compartmental analysis. For accurate Vd, ensure equilibrium is reached and account for multi-compartmental distribution .

Advanced Research Questions

Q. How do pH and temperature influence the hydrolysis kinetics of this compound in aqueous solutions?

- Methodological Answer: Design pH-rate profiles using buffered solutions (pH 2–12) and measure degradation rates (kobs) via HPLC. For temperature dependence, apply the Arrhenius equation to calculate activation energy (Ea). Studies on lysine acetylsalicylate show alkaline conditions accelerate hydrolysis, with ΔS<sup>≠</sup> values indicating transition-state ordering . Adapt this framework for magnesium derivatives, noting differences in metal-ligand stability.

Q. What experimental designs resolve contradictions in reported analgesic efficacy between this compound and other salicylates?

- Methodological Answer: Use standardized preclinical models (e.g., hot plate test, spinal reflex inhibition) with consistent dosing (e.g., 100 mg/kg). In spinalized rats, monitor reflex amplitude reductions at 30–135-minute intervals. Apply non-parametric statistics (Mann-Whitney U test) to compare efficacy across compounds and control for interspecies variability .

Q. How can multi-compartment pharmacokinetic models improve predictions of this compound’s tissue distribution?

- Methodological Answer: Collect high-frequency plasma and tissue samples post-IV administration. Fit data to a two-compartment model to distinguish central (plasma) and peripheral (tissue) compartments. Calculate steady-state volume (Vss) using the formula:

where AUC is area under the curve and AUMC is area under the moment curve. This approach accounts for prolonged tissue retention observed in acetylsalicylate derivatives .

Q. What in vitro methodologies assess the gastrointestinal (GI) tolerability of this compound compared to aspirin?

- Methodological Answer: Use Caco-2 cell monolayers to model intestinal epithelium. Measure transepithelial electrical resistance (TEER) and inflammatory markers (e.g., IL-8) after exposure to equimolar doses. Lysine acetylsalicylate’s reduced GI toxicity in vivo suggests magnesium derivatives may similarly minimize mucosal damage; validate via histopathology in rodent models .

Data Analysis and Contradiction Resolution

Q. How should researchers address variability in this compound’s reported stability across studies?

- Methodological Answer: Conduct forced degradation studies under ICH guidelines (light, heat, humidity). Use multivariate analysis (e.g., principal component analysis) to identify critical factors (e.g., excipient interactions, moisture content). Cross-reference with lysine acetylsalicylate data, where alkaline hydrolysis dominates, but adjust for magnesium’s buffering capacity .

Q. What statistical approaches are recommended for meta-analyses of this compound’s anti-inflammatory effects?

- Methodological Answer: Aggregate data from studies using fixed/random-effects models. Adjust for heterogeneity via subgroup analysis (e.g., dosage forms, species). For contradictory results (e.g., spinal reflex inhibition vs. hot plate latency), perform sensitivity analyses to isolate confounding variables .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.